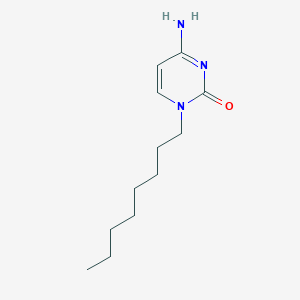![molecular formula C21H33N5O6 B14269238 1,4,7,10-Tetraazacyclododecane-1,4,7-triaceticacid, 10-[(4-aminophenyl)methyl]- CAS No. 149440-35-7](/img/structure/B14269238.png)
1,4,7,10-Tetraazacyclododecane-1,4,7-triaceticacid, 10-[(4-aminophenyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7,10-Tetraazacyclododecane-1,4,7-triaceticacid, 10-[(4-aminophenyl)methyl]- is a macrocyclic compound that has gained significant attention in various scientific fields due to its unique chemical properties. This compound is known for its ability to form stable complexes with metal ions, making it valuable in applications such as radiolabeling, magnetic resonance imaging (MRI), and therapeutic radiopharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetraazacyclododecane-1,4,7-triaceticacid, 10-[(4-aminophenyl)methyl]- involves multiple stepsThe reaction conditions typically involve the use of strong bases and high temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. These methods may include the use of automated synthesis equipment and advanced purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1,4,7,10-Tetraazacyclododecane-1,4,7-triaceticacid, 10-[(4-aminophenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the amine and acetic acid groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
1,4,7,10-Tetraazacyclododecane-1,4,7-triaceticacid, 10-[(4-aminophenyl)methyl]- has a wide range of scientific research applications:
Chemistry: Used as a chelating agent for metal ions in various chemical reactions.
Biology: Employed in the radiolabeling of biomolecules for imaging and diagnostic purposes.
Medicine: Utilized in MRI contrast agents and therapeutic radiopharmaceuticals.
Industry: Applied in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of 1,4,7,10-Tetraazacyclododecane-1,4,7-triaceticacid, 10-[(4-aminophenyl)methyl]- involves its ability to form stable complexes with metal ions. This complexation is facilitated by the macrocyclic structure of the compound, which provides a favorable environment for metal ion binding. The molecular targets and pathways involved include the coordination of metal ions to the nitrogen and oxygen atoms within the macrocycle .
Comparison with Similar Compounds
Similar Compounds
- 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA)
- 1,4,7-Triazacyclononane-1,4,7-triacetic acid (NOTA)
- 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetic acid (TETA)
Uniqueness
Compared to similar compounds, 1,4,7,10-Tetraazacyclododecane-1,4,7-triaceticacid, 10-[(4-aminophenyl)methyl]- offers unique advantages in terms of its stability and versatility in forming complexes with a wide range of metal ions. This makes it particularly valuable in applications requiring high stability and specificity .
Properties
CAS No. |
149440-35-7 |
|---|---|
Molecular Formula |
C21H33N5O6 |
Molecular Weight |
451.5 g/mol |
IUPAC Name |
2-[4-[(4-aminophenyl)methyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C21H33N5O6/c22-18-3-1-17(2-4-18)13-23-5-7-24(14-19(27)28)9-11-26(16-21(31)32)12-10-25(8-6-23)15-20(29)30/h1-4H,5-16,22H2,(H,27,28)(H,29,30)(H,31,32) |
InChI Key |
VAESHXCRBNADQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC2=CC=C(C=C2)N)CC(=O)O)CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


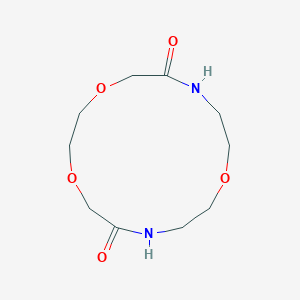
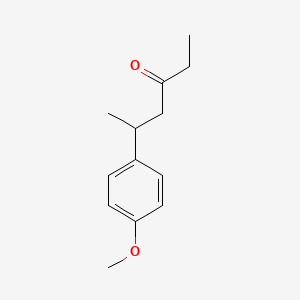
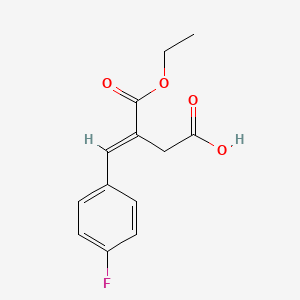
![1-[(Benzyloxy)methyl]-6-chloropyrimidine-2,4(1H,3H)-dione](/img/structure/B14269175.png)

![4-{2-[2-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide](/img/structure/B14269190.png)
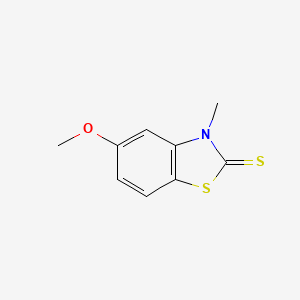


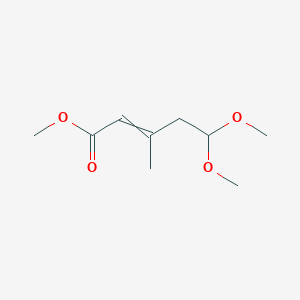
![N-(3,4-Dichlorophenyl)-N-(3-{[(2,3-dihydro-1H-inden-2-yl)methyl]amino}propyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B14269208.png)
![1,1'-(Piperazine-1,4-diyl)bis{2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butan-1-one}](/img/structure/B14269212.png)
![2-[(3-Phenylacryloyl)oxy]ethyl 3,5-dinitrobenzoate](/img/structure/B14269217.png)
